molecular formula C13H16ClNO3 B2548381 Methyl 2-(3-chloro-2,2-dimethylpropanamido)benzoate CAS No. 339100-86-6

Methyl 2-(3-chloro-2,2-dimethylpropanamido)benzoate

Cat. No.: B2548381
CAS No.: 339100-86-6
M. Wt: 269.73
InChI Key: BYJFXGAAEPXDSE-UHFFFAOYSA-N
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Description

Methyl 2-(3-chloro-2,2-dimethylpropanamido)benzoate: is an organic compound with the molecular formula C13H16ClNO3 It is a derivative of benzoic acid and is characterized by the presence of a methyl ester group, a chloro-substituted amide group, and a dimethylpropanamido moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3-chloro-2,2-dimethylpropanamido)benzoate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-chloro-2,2-dimethylpropanoic acid and 2-aminobenzoic acid.

    Amide Formation: The 3-chloro-2,2-dimethylpropanoic acid is reacted with 2-aminobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond.

    Esterification: The resulting amide is then esterified using methanol and a catalyst such as sulfuric acid to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chloro group in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis Products: 2-(3-chloro-2,2-dimethylpropanamido)benzoic acid.

    Reduction Products: 2-(3-chloro-2,2-dimethylpropylamino)benzoate.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

    Pharmaceutical Research: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biochemical Studies: Used in studies to understand the interactions between small molecules and biological macromolecules.

Industry:

    Material Science:

    Agriculture: Investigated for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of Methyl 2-(3-chloro-2,2-dimethylpropanamido)benzoate involves its interaction with specific molecular targets. The chloro group and the amide moiety play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular pathways involved.

Comparison with Similar Compounds

    Methyl 2-(3-chloro-2,2-dimethylpropanamido)benzoate: Similar in structure but with variations in the substituents on the benzene ring or the amide group.

    2-(3-chloro-2,2-dimethylpropanamido)benzoic acid: The carboxylic acid analog of the compound.

    This compound derivatives: Various derivatives with different substituents on the benzene ring or modifications to the amide group.

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chloro-substituted amide group and methyl ester moiety make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

methyl 2-[(3-chloro-2,2-dimethylpropanoyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO3/c1-13(2,8-14)12(17)15-10-7-5-4-6-9(10)11(16)18-3/h4-7H,8H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYJFXGAAEPXDSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C(=O)NC1=CC=CC=C1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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